molecular formula C9H18ClNO2 B6213882 methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride CAS No. 2731010-76-5

methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride

Cat. No.: B6213882
CAS No.: 2731010-76-5
M. Wt: 207.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 5,5-dimethylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methylpiperidine-3-carboxylate hydrochloride
  • Ethyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride
  • Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride

Uniqueness

Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride involves the reaction of 5,5-dimethylpiperidin-3-one with methyl chloroformate in the presence of a base to form the corresponding methyl ester. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "5,5-dimethylpiperidin-3-one", "methyl chloroformate", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 5,5-dimethylpiperidin-3-one is reacted with methyl chloroformate in the presence of a base to form methyl 5,5-dimethylpiperidine-3-carboxylate.", "Step 2: The resulting methyl ester is then reacted with hydrochloric acid to form the hydrochloride salt of methyl 5,5-dimethylpiperidine-3-carboxylate." ] }

CAS No.

2731010-76-5

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.